9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one
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Overview
Description
9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a bromohexyl group attached to an oxygen atom, which is further connected to a furochromene core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the furochromene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromohexyl Group Introduction: The bromohexyl group is introduced through a nucleophilic substitution reaction. This involves reacting the furochromene core with 6-bromohexanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted products with various functional groups replacing the bromine atom.
Scientific Research Applications
9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthyl methyl ether
- 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
Uniqueness
9-((6-Bromohexyl)oxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific structural features, such as the furochromene core and the bromohexyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85213-86-1 |
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Molecular Formula |
C17H17BrO4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
9-(6-bromohexoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H17BrO4/c18-8-3-1-2-4-9-20-17-15-13(7-10-21-15)11-12-5-6-14(19)22-16(12)17/h5-7,10-11H,1-4,8-9H2 |
InChI Key |
NBKLCRUOMQCFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCCCCBr |
Origin of Product |
United States |
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